

# A Comparative Analysis of the Pro-cognitive Effects of LX-6171 and Ampakines

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-cognitive effects of the investigational drug **LX-6171** and the class of molecules known as ampakines. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of cognitive enhancement therapeutics. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes the proposed signaling pathways.

### **Executive Summary**

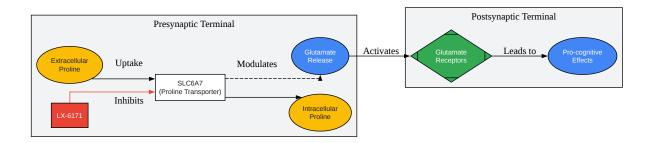
**LX-6171**, an inhibitor of the solute carrier family 6 member 7 (SLC6A7) proline transporter, and ampakines, positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, represent two distinct approaches to enhancing cognitive function. Preclinical studies with **LX-6171** in mice suggested improvements in learning and memory. However, a Phase 2a clinical trial in elderly subjects with age-associated memory impairment (AAMI) did not demonstrate clear evidence of efficacy, leading to the discontinuation of its development for cognitive impairment.[1][2]

Ampakines, on the other hand, have a more extensive history of investigation with various compounds developed and tested in both preclinical and clinical settings for a range of cognitive and neurological disorders. While some clinical trials with ampakines have yielded mixed or negative results, others have shown promise, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD).



# Mechanism of Action LX-6171: SLC6A7 Inhibition

**LX-6171** is a small molecule that inhibits the SLC6A7 proline transporter, which is expressed in the central nervous system.[3] The proposed mechanism for its pro-cognitive effects involves the modulation of glutamatergic neurotransmission through the regulation of proline levels at the synapse.



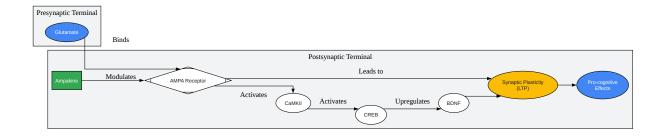
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Figure 1: Proposed signaling pathway for LX-6171.

# Ampakines: Positive Allosteric Modulation of AMPA Receptors

Ampakines are a class of drugs that bind to an allosteric site on AMPA receptors, enhancing the receptor's response to the neurotransmitter glutamate.[4] This modulation leads to an increased influx of cations into the postsynaptic neuron, thereby strengthening synaptic transmission and promoting synaptic plasticity, which are cellular mechanisms thought to underlie learning and memory.[5]





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Figure 2: Signaling pathway for ampakines.

## Preclinical Data LX-6171

Lexicon Pharmaceuticals reported that in preclinical studies, mice treated with **LX-6171** showed improved performance in tests of learning and memory.[3][6] These findings were corroborated by observations in knockout mice lacking the SLC6A7 protein, which also exhibited enhanced learning and memory.[6] Specific quantitative data from these preclinical studies, such as escape latencies in the Morris water maze or discrimination indices in novel object recognition tasks, are not publicly available.

### **Ampakines**

A substantial body of preclinical evidence supports the pro-cognitive effects of various ampakines in different animal models. For instance, CX717 has been shown to enhance performance in the eight-arm radial maze in rats.

Table 1: Summary of Selected Preclinical Data for Ampakines



Compound	Animal Model	Cognitive Domain	Key Findings
CX717	Rat	Spatial Memory	Enhanced performance in the eight-arm radial maze.
CX516	Rat	Short-term Memory	Improved performance in a delayed-nonmatch-to-sample (DNMS) task.

## Clinical Data LX-6171

**LX-6171** progressed to a Phase 2a clinical trial to evaluate its safety, tolerability, and cognitive effects in approximately 121 elderly subjects with age-associated memory impairment (AAMI). [2] The study was a randomized, double-blind, placebo-controlled trial conducted over four weeks.[6] Although the compound was well-tolerated, the trial did not show a clear demonstration of activity for the various cognitive domains evaluated.[1][2] A final report to the EU Clinical Trials Register stated that there was "little evidence from the study to support the hypothesis that LX6171 improved cognition" in this population.[7] The placebo-treated group even showed a statistically significant improvement in the Memory and Ability to Concentrate Scale (MAC-S) total score compared to the low-dose **LX-6171** group.[7]

Table 2: LX-6171 Phase 2a Clinical Trial in AAMI - Key Details



Parameter	Details	
Indication	Age-Associated Memory Impairment (AAMI)	
Number of Subjects	Approximately 121	
Study Design	Randomized, double-blind, placebo-controlled	
Duration	4 weeks	
Primary Outcome	Cognitive effects measured by the Cognitive Drug Research (CDR) battery	
Results	No clear demonstration of pro-cognitive activity. [1][2] Placebo group showed statistically significant improvement on one measure compared to the low dose group.[7]	

### **Ampakines**

Several ampakines have been evaluated in clinical trials for various indications with mixed results.

- CX516: A placebo-controlled add-on trial in 105 patients with schizophrenia treated with clozapine, olanzapine, or risperidone found that CX516 did not significantly differ from placebo in improving a composite cognitive score. The between-groups effect size at week 4 was -0.19 for clozapine-treated patients and 0.24 for patients treated with olanzapine or risperidone.[8] However, a smaller placebo-controlled pilot study of CX516 added to clozapine in 19 schizophrenia patients reported moderate to large between-group effect sizes (0.6 to 1.0) representing improvement in measures of attention and memory.[9]
- CX717: A Phase 2, randomized, double-blind, placebo-controlled, crossover study in 49 adults with ADHD showed that CX717 was well-tolerated.[10] A secondary repeated measures analysis at the end of the study demonstrated that the 800 mg twice-daily dose of CX717 had superior efficacy compared to placebo on the total ADHD Rating Scale (ADHD-RS) (p = .002), as well as on the inattentive (p = .027) and hyperactivity (p = .017) subscales. [11]

Table 3: Summary of Selected Ampakine Clinical Trial Data



Compound	Indication	N	Primary Outcome Measure	Key Quantitative Results
CX516	Schizophrenia	105	Change in composite cognitive score	No significant difference from placebo. Effect size: -0.19 (clozapine), 0.24 (olanzapine/rispe ridone).[8]
CX516 (pilot)	Schizophrenia	19	Measures of attention and memory	Moderate to large between- group effect sizes (0.6-1.0).[9]
CX717	ADHD	49	ADHD Rating Scale (ADHD- RS)	800 mg BID showed superior efficacy to placebo on total ADHD-RS (p = .002).[11]

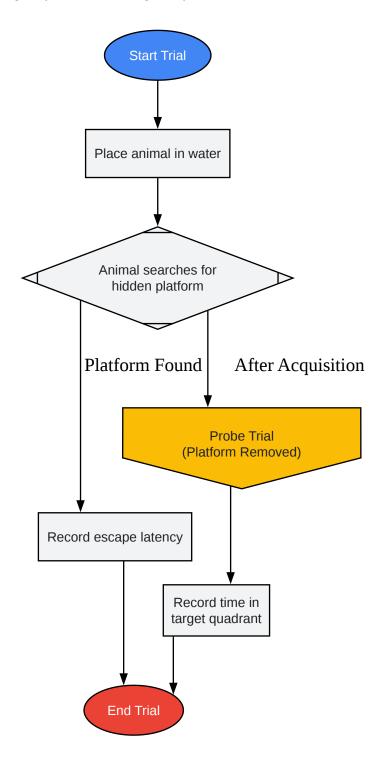
# **Experimental Protocols**Preclinical Cognitive Assessment: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.

- Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with opaque water.
   A small escape platform is hidden just below the water's surface in one quadrant.
- Procedure:
  - Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several trials over multiple days.



- Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.
- Data Analysis: Key metrics include escape latency during acquisition and the percentage of time spent in the target quadrant during the probe trial.





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